7-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazolopyrimidine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the 3,4-dimethoxyphenyl and 4-fluorophenyl groups. The final steps involve the addition of the 3-hydroxypropyl and carboxamide functionalities under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its triazolopyrimidine core, which is known to interact with various biological targets.
Medicine
In medicine, 7-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industrial applications, this compound might be used in the development of new materials or as a catalyst in chemical reactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone
- N-(tetrahydroquinolin-1-yl)amide derivatives
Uniqueness
Compared to similar compounds, 7-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide stands out due to its unique combination of functional groups and the triazolopyrimidine core. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
537699-21-1 |
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Molecular Formula |
C24H26FN5O4 |
Molecular Weight |
467.5g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C24H26FN5O4/c1-14-21(23(32)27-17-9-7-16(25)8-10-17)22(15-6-11-18(33-2)19(13-15)34-3)30-24(26-14)28-20(29-30)5-4-12-31/h6-11,13,22,31H,4-5,12H2,1-3H3,(H,27,32)(H,26,28,29) |
InChI Key |
LURIDYPOICVSBV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(N2C(=NC(=N2)CCCO)N1)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=C(C=C4)F |
Isomeric SMILES |
CC1=C(C(N2C(=N1)N=C(N2)CCCO)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=C(C=C4)F |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)CCCO)N1)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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